
6-(2,2,2-Trifluoroacetyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H3F3N2O It is characterized by the presence of a trifluoroacetyl group attached to a pyridine ring, which also bears a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 3-cyanopyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Cyanopyridine+2,2,2-Trifluoroacetyl chlorideBase6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile
Industrial Production Methods
In an industrial setting, the production of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-(2,2,2-Trifluoroacetyl)pyridine-3-amine.
Oxidation: Formation of pyridine N-oxides.
Applications De Recherche Scientifique
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of trifluoromethylated heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug discovery, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile
- 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile
Comparison
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile is unique due to the specific positioning of the trifluoroacetyl and carbonitrile groups on the pyridine ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from similar compounds with different substitution patterns.
Propriétés
Formule moléculaire |
C8H3F3N2O |
|---|---|
Poids moléculaire |
200.12 g/mol |
Nom IUPAC |
6-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-2-1-5(3-12)4-13-6/h1-2,4H |
Clé InChI |
NXWRHBQJIKJFDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C#N)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


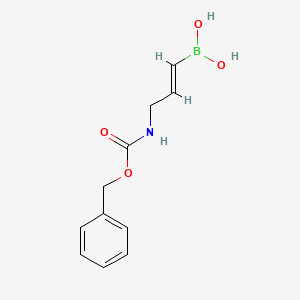
![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
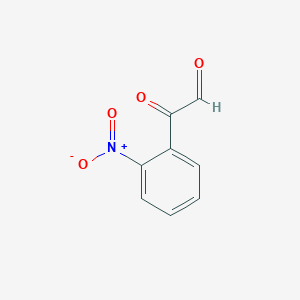
![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)


![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
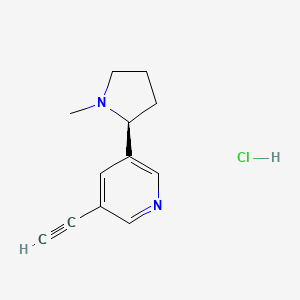
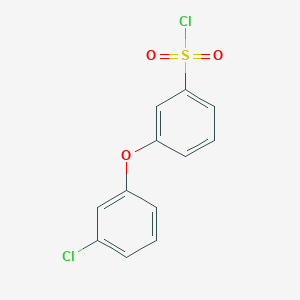
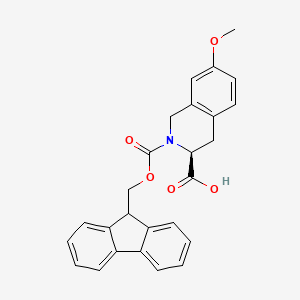
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
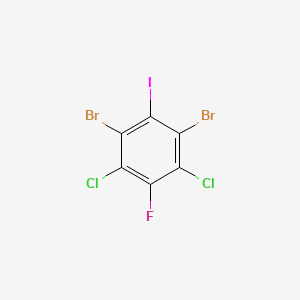
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
